molecular formula C26H18FNO B10765243 (1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone CAS No. 2365471-45-8

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B10765243
CAS No.: 2365471-45-8
M. Wt: 379.4 g/mol
InChI Key: VREQTLWJHFQLEX-UHFFFAOYSA-N
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Description

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the indole ring and a naphthalenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole derivative in the presence of a base.

    Attachment of the Naphthalenyl Group: The final step involves the formation of the methanone linkage by reacting the indole derivative with a naphthalenyl ketone under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-1h-indol-3-yl)(naphthalen-1-yl)methanone: Similar structure but lacks the fluorine atom.

    (1-(4-Chlorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone: Contains a chlorine atom instead of fluorine.

    (1-(4-Methylbenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone imparts unique properties such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

CAS No.

2365471-45-8

Molecular Formula

C26H18FNO

Molecular Weight

379.4 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methyl]indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C26H18FNO/c27-20-14-12-18(13-15-20)16-28-17-24(22-9-3-4-11-25(22)28)26(29)23-10-5-7-19-6-1-2-8-21(19)23/h1-15,17H,16H2

InChI Key

VREQTLWJHFQLEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F

Origin of Product

United States

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